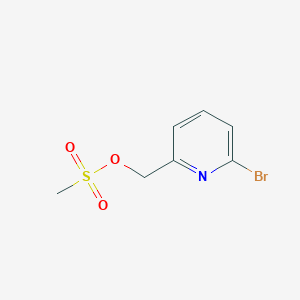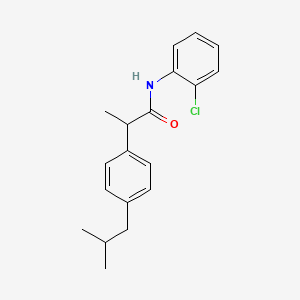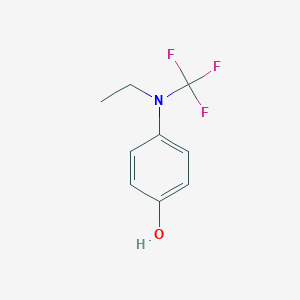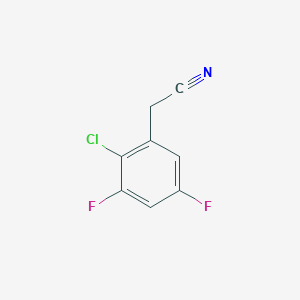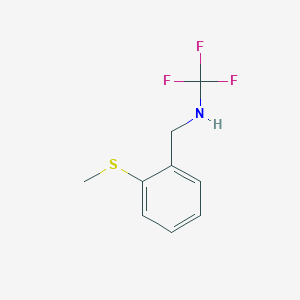
Methanesulfonanilide, 4'-(9-acridinylamino)-3'-amino-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methanesulfonanilide, 4’-(9-acridinylamino)-3’-amino- is an organic compound belonging to the class of acridines. Acridines are known for their tricyclic structure, consisting of two benzene rings joined by a pyridine ring.
準備方法
The synthesis of Methanesulfonanilide, 4’-(9-acridinylamino)-3’-amino- involves several steps. One common method includes the reaction of 9-chloroacridine with 4-amino-N-methanesulfonylaniline under specific conditions. The reaction typically requires a solvent such as dimethylformamide (DMF) and a base like potassium carbonate (K2CO3). The mixture is heated to facilitate the reaction, resulting in the formation of the desired compound .
化学反応の分析
Methanesulfonanilide, 4’-(9-acridinylamino)-3’-amino- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4), leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
科学的研究の応用
Chemistry: It is used as a reagent in organic synthesis and as a precursor for other complex molecules.
Biology: The compound has shown potential as a DNA intercalator, making it useful in genetic studies and molecular biology.
Medicine: It has been investigated for its anticancer properties, particularly in the treatment of leukemia and lymphoma. .
Industry: The compound’s unique properties make it suitable for use in the development of dyes and pigments.
作用機序
The mechanism of action of Methanesulfonanilide, 4’-(9-acridinylamino)-3’-amino- involves its interaction with DNA. The compound intercalates into DNA base pairs, disrupting the normal function of the DNA and inhibiting nucleic acid polymerizing enzymes. This leads to the inhibition of DNA synthesis, which is crucial for its anticancer activity. The compound also undergoes metabolic activation in the liver, forming cytotoxic metabolites that contribute to its therapeutic effects .
類似化合物との比較
Methanesulfonanilide, 4’-(9-acridinylamino)-3’-amino- is structurally similar to other acridine derivatives, such as:
Acriflavine: Known for its antiseptic properties.
Amsacrine (m-AMSA): Another acridine derivative with anticancer activity. .
The uniqueness of Methanesulfonanilide, 4’-(9-acridinylamino)-3’-amino- lies in its specific structural modifications, which enhance its DNA intercalation ability and therapeutic potential.
特性
CAS番号 |
61417-10-5 |
|---|---|
分子式 |
C20H18N4O2S |
分子量 |
378.4 g/mol |
IUPAC名 |
N-[4-(acridin-9-ylamino)-3-aminophenyl]methanesulfonamide |
InChI |
InChI=1S/C20H18N4O2S/c1-27(25,26)24-13-10-11-19(16(21)12-13)23-20-14-6-2-4-8-17(14)22-18-9-5-3-7-15(18)20/h2-12,24H,21H2,1H3,(H,22,23) |
InChIキー |
MQYNSYYRRLGNQV-UHFFFAOYSA-N |
正規SMILES |
CS(=O)(=O)NC1=CC(=C(C=C1)NC2=C3C=CC=CC3=NC4=CC=CC=C42)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


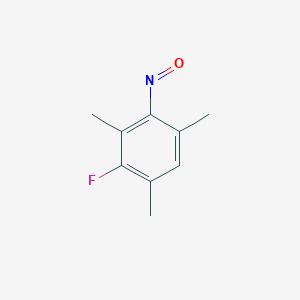
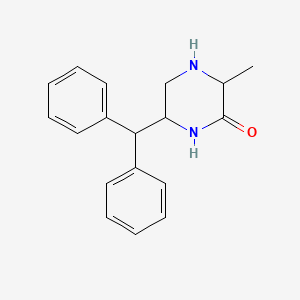
![3-(2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)-3-(isopropylamino)propan-1-ol](/img/structure/B13960767.png)
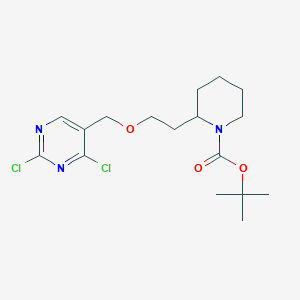
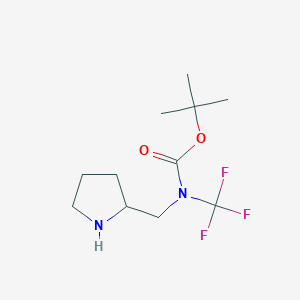
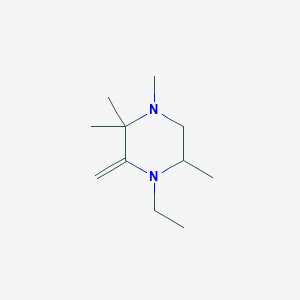
![4-Chloro-1-methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylicacid](/img/structure/B13960795.png)
